Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)-
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Overview
Description
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- is a complex organic compound known for its unique structure and properties. This compound contains a pteridine core substituted with a diethylaminoethoxyphenyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- involves multiple steps, starting with the preparation of the pteridine core. This is typically achieved through a series of condensation reactions involving appropriate precursors. The diethylaminoethoxyphenyl group is then introduced via nucleophilic substitution reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pteridine-2,4,7-triamine: The parent compound without the diethylaminoethoxyphenyl group.
6-(4-(2-(Diethylamino)ethoxy)phenyl)pteridine: A similar compound with slight structural variations.
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
103749-80-0 |
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Molecular Formula |
C18H24N8O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-[4-[2-(diethylamino)ethoxy]phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H24N8O/c1-3-26(4-2)9-10-27-12-7-5-11(6-8-12)13-15(19)23-17-14(22-13)16(20)24-18(21)25-17/h5-8H,3-4,9-10H2,1-2H3,(H6,19,20,21,23,24,25) |
InChI Key |
WYZBXZZUBRYGRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Origin of Product |
United States |
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